molecular formula C18H16N2O B11848576 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-06-1

3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole

Cat. No.: B11848576
CAS No.: 62407-06-1
M. Wt: 276.3 g/mol
InChI Key: IQDIPRNEAVNJDO-UHFFFAOYSA-N
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Description

3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,8-dimethylchromone with phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while substitution reactions can produce various functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties . Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Properties

CAS No.

62407-06-1

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

3,8-dimethyl-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C18H16N2O/c1-12-8-9-17-15(10-12)18-16(11-21-17)13(2)19-20(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

IQDIPRNEAVNJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C2N(N=C3C)C4=CC=CC=C4

Origin of Product

United States

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